molecular formula C11H10N2O2 B3071711 4-(2-methyl-1H-imidazol-1-yl)benzoic acid CAS No. 101184-11-6

4-(2-methyl-1H-imidazol-1-yl)benzoic acid

Cat. No. B3071711
M. Wt: 202.21 g/mol
InChI Key: MESQWWFGNOQOMI-UHFFFAOYSA-N
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Description

4-(2-methyl-1H-imidazol-1-yl)benzoic acid is an imidazole derivative . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid and evaluated for antihypertensive potential in rats .


Molecular Structure Analysis

The molecular formula of 4-(2-methyl-1H-imidazol-1-yl)benzoic acid is C15H12N2O2 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Corrosion Inhibition

4-(2-methyl-1H-imidazol-1-yl)benzoic acid and related compounds have been investigated for their corrosion inhibition properties. Research by Rbaa et al. (2020) on new benzimidazole derivatives, including this compound, demonstrated their effectiveness in preventing steel corrosion in hydrochloric acid environments. The study utilized various techniques such as potentiodynamic polarization and impedance spectroscopy, revealing a high inhibitory efficiency (Rbaa et al., 2020).

Antimicrobial Activity

Dahiya (2008) conducted research on novel 3,5-diiodo-4-(2-methyl-1H-imidazol-5-yl)benzoic acid analogs, demonstrating potent antimicrobial activity against pathogenic fungi and moderate activity against certain bacteria. These findings suggest potential applications in combating microbial infections (Dahiya, 2008).

Detection of Ions

A study by Emandi et al. (2018) highlighted the use of imidazole-based chemosensors, including 4-(2-(5-(tert-butyl)-3-formyl-2-hydroxyphenyl)-1H-phenanthro[9,10-d]imidazol-1-yl)benzoic acid, for the reversible detection of cyanide and mercury ions. These compounds have potential applications in environmental monitoring and safety (Emandi et al., 2018).

Coordination Polymers

Research by Xu et al. (2009) involved the synthesis of coordination polymers using a similar compound, 4-[(1H-imidazol-4-yl)methylamino]benzoic acid. These polymers have significant thermal stability and potential applications in materials science and luminescent materials (Xu et al., 2009).

Cancer Treatment and Clinical Nursing

Du et al. (2022) utilized a related compound, 4-(1H-2-methylimidazol-1-yl)benzoic acid (HMIBA), in the synthesis of coordination polymers for potential applications in treating gliomas. Their study explored the impact of these compounds on cancer cell proliferation and signaling pathways, indicating their potential in medical applications (Du et al., 2022).

Safety And Hazards

4-(2-methyl-1H-imidazol-1-yl)benzoic acid causes serious eye irritation, may cause respiratory irritation, and causes skin irritation .

Future Directions

Imidazole containing moiety occupied a unique position in heterocyclic chemistry . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that there is a great importance of heterocyclic ring containing drugs , and there is a need for the development of a new drug that overcomes the AMR problems .

properties

IUPAC Name

4-(2-methylimidazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-12-6-7-13(8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESQWWFGNOQOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269139
Record name 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methyl-1H-imidazol-1-yl)benzoic acid

CAS RN

101184-11-6
Record name 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101184-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methyl-1H-imidazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 4-(2-methyl-imidazol-1-yl)-benzoic acid methyl ester (250 mg) in MeOH (2 mL) add 10 M NaOH aqueous solution (2.3 mL) and stir the reaction at rt for 20 h. Dilute with water (25 mL) and cool to −15° C. Quench with careful dropwise addition of conc. HCl (2.2 mL) over 5 min to a final pH of 1-2. Wash the suspension with EtOAc (50 mL). Concentrate the aqueous layer to a solid, and further dry in vacuo under P2O5 to remove all moisture. Triturate the solid in MeOH and filter to remove inorganic salts, washing with MeOH. Concentrate the filtrate, triturate the residue in EtOAc/hexane, and filter, washing with hexane. Suspend the solid in 10% MeOH/EtOAc (20 mL) and stir/sonicate. Syringe filter the suspension to remove inorganics solids, concentrate the organic to a solid residue, and repeat this procedure. Triturate the organic residue in EtOAc/hexane and filter/dry the solid to afford the desired product 4-(2-methyl-imidazol-1-yl)-benzoic acid as a solid in 93% yield (238 mg, 1.06 mmol).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
弓亚琼, 米陶清, 梁文婷 - 结构化学, 2016 - cqvip.com
: A new Cd~ Ⅱ coordination complex, namely [Cd (iba) _2] _n (1), was prepared by the hydrothermal reaction of Cd (NO_3) _2· 4H_2O with 4-imidazol-1-yl-benzoic acid (Hiba). Single-…
Number of citations: 2 www.cqvip.com
TK Morgan Jr, R Lis, WC Lumma Jr… - Journal of medicinal …, 1990 - ACS Publications
The synthesis and cardiac electrophysiological activity of 18 N-substituted imidazolylbenzamides or benzene-sulfonamides are described. Compounds 6a, d, fk and 11 exhibited …
Number of citations: 65 pubs.acs.org
BL LIU, ZW GE, JH GUO, CP LI… - Chinese Journal of …, 2015 - ccspublishing.org.cn
Hydrothermal reaction of Cd (OAc) 2, 4-amino-3, 5-bis (2-pyridyl)-1, 2, 4-triazole (2-bpt) and tetrabromoterephthalic acid (H 2 tbta) yields a novel layered network {[Cd (2-bpt)(tbta)](H 2 O…
Number of citations: 1 www.ccspublishing.org.cn
G Ya-Qiong, M Tao-Qing… - CHINESE …, 2016 - CHINESE JOURNAL STRUCTURAL …
Number of citations: 0

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